1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-4-carboxamide
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Overview
Description
1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the imidazo[2,1-b]thiazole core, combined with the fluorophenyl and piperidine moieties, contributes to its unique chemical and biological characteristics .
Mechanism of Action
Target of Action
Similar compounds have been shown to have significant activity against various cell lines , suggesting potential targets within these cells.
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit dose-dependent antiproliferative effects against various cell lines .
Biochemical Pathways
Related compounds have been shown to induce apoptosis without cell cycle arrest , suggesting that this compound may interact with pathways involved in cell death and proliferation.
Pharmacokinetics
In silico admet prediction has been performed for similar compounds , suggesting that this compound may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown significant analgesic and anti-inflammatory activities , suggesting that this compound may have similar effects.
Preparation Methods
The synthesis of 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the imidazo[2,1-b]thiazole core: This step typically involves the cyclization of a thioamide with an α-haloketone under basic conditions.
Introduction of the fluorophenyl group: This can be achieved through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the piperidine moiety: This step involves the coupling of the imidazo[2,1-b]thiazole intermediate with a piperidine derivative using a suitable coupling reagent, such as EDCI or DCC.
Final coupling with the carboxamide group: The final step involves the formation of the carboxamide linkage through an amide coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability .
Chemical Reactions Analysis
1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules and as a building block for the development of new chemical entities.
Biology: It has shown promising activity against various biological targets, including enzymes and receptors, making it a potential lead compound for drug discovery.
Medicine: The compound exhibits anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as :
Imidazo[2,1-b]thiazole derivatives: These compounds share the same core structure but may differ in the substituents attached to the core. Examples include 6-(4-chlorophenyl)imidazo[2,1-b]thiazole and 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole.
Fluorophenyl derivatives: Compounds with a fluorophenyl group attached to different core structures, such as 4-fluorophenylpiperazine and 4-fluorophenylbenzamide.
Piperidine derivatives: Compounds with a piperidine moiety attached to different core structures, such as piperidine-4-carboxamide and piperidine-4-carboxylic acid.
The uniqueness of this compound lies in its specific combination of the imidazo[2,1-b]thiazole core, fluorophenyl group, and piperidine moiety, which contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c19-13-3-1-11(2-4-13)14-9-23-15(10-26-18(23)21-14)17(25)22-7-5-12(6-8-22)16(20)24/h1-4,9-10,12H,5-8H2,(H2,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBFLOHQQATGRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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